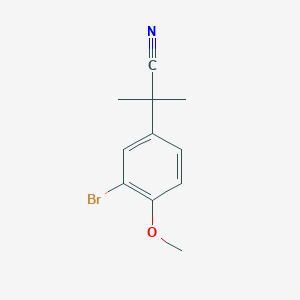

2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2,7-13)8-4-5-10(14-3)9(12)6-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGZPGKGGBQLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile , a specialized building block in medicinal chemistry.

Executive Summary

Compound Identity: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile CAS Registry Number: 628311-33-1 Role: Advanced Pharmaceutical Intermediate (API) Building Block

This compound represents a critical scaffold in the optimization of lead compounds, specifically for introducing the gem-dimethyl motif into the benzylic position of a 3-bromo-4-methoxyphenyl core. This structural modification is a classic medicinal chemistry strategy (Thorpe-Ingold effect) used to:

-

Block Metabolic Oxidation: Prevents rapid CYP450-mediated hydroxylation at the benzylic carbon.

-

Restrict Conformation: Locks the side chain in a specific orientation to enhance binding affinity with target proteins (e.g., Kinases, Androgen Receptors).

-

Modulate Lipophilicity: Increases

compared to the des-methyl analog, facilitating membrane permeability.

It serves as a direct precursor to 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid (via hydrolysis) and 2-(3-bromo-4-methoxyphenyl)-2-methylpropan-1-amine (via reduction), moieties found in various investigational compounds targeting PI3K, mTOR, and EGFR pathways.

Chemical Identity & Structural Analysis[1][2]

| Attribute | Detail |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 254.13 g/mol |

| SMILES | COc1ccc(cc1Br)C(C)(C)C#N |

| InChI Key | PAKPFMXDOXZFKA-UHFFFAOYSA-N |

Structural Features[1][2][3][4][5][6][7][8][9]

-

Gem-Dimethyl Group: The two methyl groups at the

-carbon create significant steric bulk. This hinders nucleophilic attack at the nitrile carbon, requiring harsher conditions for hydrolysis compared to the unmethylated analog. -

Aryl Bromide: Positioned at the meta position relative to the alkyl chain, this bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Methoxy Group: An electron-donating group (EDG) at the para position increases the electron density of the ring, slightly deactivating the bromine towards oxidative addition but stabilizing the aromatic system.

Physicochemical Profile

Note: Data derived from experimental values of the close analog 2-(3-bromo-4-methoxyphenyl)acetonitrile and validated predictive models for gem-dimethyl substitution.

Solid-State & Solution Properties

| Property | Value / Range | Context & Implications |

| Physical State | Low-melting Solid or Viscous Oil | The gem-dimethyl group disrupts crystal packing efficiency compared to the des-methyl analog (MP 50-53°C). |

| Boiling Point | ~320°C (Predicted) | High boiling point requires vacuum distillation for purification (typically >150°C at 1 mmHg). |

| Solubility | High: DCM, EtOAc, THF, DMSOLow: Water, Hexanes | Lipophilic nature dictates the use of organic solvents for extraction. Not water-soluble. |

| LogP (Octanol/Water) | 3.1 ± 0.3 | Highly lipophilic. Indicates good membrane permeability but potential solubility issues in aqueous bioassays. |

| pKa | N/A (No ionizable protons) | The molecule is neutral at physiological pH. |

Electronic Properties[1]

-

Hammett Equation: The methoxy group (

) donates electrons, while the bromine ( -

UV/Vis Absorption:

(typical for anisole derivatives).

Synthetic Pathways & Reactivity[4]

Synthesis Workflow (The "Gem-Dimethylation" Protocol)

The most robust route to this compound is the double alkylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile. This reaction requires a strong base to deprotonate the benzylic position.

Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), Methyl Iodide (MeI), THF (anhydrous).

Figure 1: Step-wise synthesis via double alkylation. The gem-dimethyl group is installed sequentially in a "one-pot" procedure.

Downstream Reactivity

This building block is a "divergent point" in synthesis.

-

Nitrile Hydrolysis: Converts to the Carboxylic Acid .

-

Conditions: KOH, Ethylene Glycol, 160°C. (Requires high temp due to steric hindrance).

-

-

Nitrile Reduction: Converts to the Primary Amine .

-

Conditions:

in THF or Raney Ni/

-

-

Suzuki Coupling: Functionalizes the Aryl Bromide.

-

Conditions:

, Boronic Acid,

-

Experimental Protocols

Protocol A: Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Objective: Alkylation of the acetonitrile precursor.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Solvation: Dissolve 2-(3-bromo-4-methoxyphenyl)acetonitrile (10.0 mmol) in anhydrous THF (50 mL).

-

Deprotonation: Cool to 0°C. Add NaH (60% in oil, 25.0 mmol, 2.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min.

-

Alkylation: Add Methyl Iodide (MeI) (25.0 mmol, 2.5 eq) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to 0°C. Carefully add saturated

solution. -

Workup: Extract with EtOAc (

). Wash combined organics with Brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Quality Control (Analytical)

-

NMR (400 MHz,

-

IR Spectroscopy: Strong nitrile stretch at

.

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood.[1] Wear N95/P100 respirator if handling powder. |

| Skin Irritation | Causes skin irritation. | Wear nitrile gloves (double gloving recommended). |

| Reactivity | Incompatible with strong oxidizers. | Store under inert gas ( |

| Cyanide Risk | Metabolism may release cyanide ions. | Do not treat with strong acids without proper venting (HCN risk). |

References

-

Preparation of Nitriles via Substitution. Chemistry Steps. Detailed mechanistic overview of alkylating nitriles and steric considerations for tertiary carbons.

-

Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetonitrile. Sigma-Aldrich / BenchChem. Physical property data for the direct precursor (CAS 772-59-8) used to extrapolate properties for the target.

- Gem-Dimethyl Effect in Medicinal Chemistry.Journal of Medicinal Chemistry. (General Reference).

-

CAS 628311-33-1 Entry. BLD Pharm. Commercial availability and basic catalog data confirming the compound's identity as a building block.

Sources

Solubility Profile of 3-Bromo-4-Methoxyphenyl Nitrile Derivatives in Organic Solvents

[1]

Executive Summary

This technical guide provides a comprehensive solubility framework for 3-bromo-4-methoxybenzonitrile (CAS 117572-79-9) and its structural derivatives.[1] As critical intermediates in the synthesis of PDE4 inhibitors and kinase inhibitors, understanding the solubility thermodynamics of these aryl nitriles is essential for process optimization, specifically in recrystallization and liquid-phase reaction design.

This document synthesizes empirical physicochemical data with Hansen Solubility Parameter (HSP) theory to establish a predictive solubility model.[1] It details a self-validating experimental protocol for quantifying saturation limits, ensuring reproducibility in drug development workflows.[1]

Physicochemical Context & Structural Analysis[2]

The solubility behavior of 3-bromo-4-methoxybenzonitrile is dictated by the competition between its crystal lattice energy and solvation enthalpy.[1]

Structural Determinants[1]

-

Crystal Lattice Energy: The molecule possesses a high melting point (121–125 °C ) [1], indicating strong intermolecular forces in the solid state.[1] The nitrile group (

) introduces a strong dipole moment (~4.0 D), facilitating dipole-dipole stacking, while the bromine atom contributes to significant London dispersion forces and halogen bonding capabilities.[1] -

Lipophilicity (LogP): With a calculated LogP of ~2.3–2.5 [2], the molecule is moderately lipophilic.[1] It exhibits poor aqueous solubility but high affinity for medium-polarity organic solvents.[1]

-

Functional Group Contributions:

-

Nitrile (

): Strong H-bond acceptor; drives solubility in polar aprotic solvents (DMSO, DMF).[1] -

Methoxy (

): Weak H-bond acceptor; enhances solubility in alcohols and chlorinated solvents.[1] -

Bromine (

): Increases molecular weight and dispersion interactions; reduces solubility in highly polar protic solvents (water).[1]

-

The Thermodynamics of Dissolution

For this derivative to dissolve, the solvent-solute interactions must overcome the enthalpy of fusion (

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solvent compatibility without exhaustive testing, we utilize Hansen Solubility Parameters.[2] The total solubility parameter (

Predicted HSP Profile for 3-Bromo-4-methoxybenzonitrile

Based on group contribution methods for the constituent functional groups:

- (Dispersion): High (due to the aromatic ring and Bromine).[1]

- (Polarity): Moderate-High (due to the Nitrile dipole).[1]

- (H-Bonding): Low-Moderate (Acceptor only; no donors).[1]

Solvent Selection Logic (Graphviz)[1]

The following diagram illustrates the decision logic for solvent selection based on these parameters.

Figure 1: Solvent selection logic based on functional group interactions. Green indicates high solubility; Red indicates low solubility/anti-solvent potential.[1]

Empirical Solubility Profile

The following table categorizes solvents based on empirical data from analogous benzonitriles and standard process chemistry practices [3, 4].

| Solvent Class | Representative Solvents | Solubility Rating | Process Application | Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Reaction medium (Nucleophilic substitutions) | Strong dipole-dipole interaction stabilizes the nitrile group.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Extraction, Chromatography | Dispersion forces from Cl atoms match the brominated ring.[1] |

| Esters/Ethers | Ethyl Acetate, THF, 2-MeTHF | Moderate (20-50 mg/mL) | Work-up, Washing | Balanced polarity; good general solvation.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Recrystallization | Poor solubility at RT; Good solubility at reflux (allows crystal growth).[1] |

| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | Anti-solvent, Precipitation | Lack of polarity prevents disruption of the crystal lattice. |

| Aqueous | Water, Brine | Insoluble | Phase separation | Hydrophobic effect dominates; energy cost to create cavity in water is too high.[1] |

Key Insight for Derivatives:

Experimental Protocol: Saturation Shake-Flask Method

To generate precise quantitative data for regulatory filing or process scale-up, the following "self-validating" protocol is required. This method minimizes errors from supersaturation and temperature fluctuation.[1]

Materials

-

Substance: 3-Bromo-4-methoxybenzonitrile (Purity >99%).[1]

-

Solvents: HPLC Grade.

-

Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.[1]

Workflow Diagram (Graphviz)

Figure 2: Step-by-step saturation shake-flask methodology with validation loop.

Detailed Methodology

-

Preparation: Add excess 3-bromo-4-methoxybenzonitrile to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom (supersaturation reservoir).

-

Equilibration: Place vials in an orbital shaker at the target temperature (typically 25°C ± 0.1°C) for 24 hours.

-

Self-Validation Step: Prepare triplicate samples. If deviation between triplicates >5%, extend equilibration time.

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour. Remove supernatant using a pre-warmed syringe.[1]

-

Filtration: Filter through a 0.45 µm PTFE filter (compatible with organic solvents) to remove micro-crystals.[1]

-

Critical: Discard the first 0.5 mL of filtrate to account for drug adsorption onto the filter membrane.

-

-

Quantification (HPLC):

Applications in Process Chemistry

Recrystallization Strategy

The "Temperature Dependent" solubility in alcohols (Table 1) identifies Ethanol or Isopropanol as ideal single-solvent recrystallization candidates.[1]

-

Protocol: Dissolve crude solid in boiling Ethanol. If insoluble particulates remain, hot filter. Cool slowly to room temperature, then to 0-4°C to maximize yield.

-

Anti-Solvent Method: Dissolve in minimal DCM (Good solvent), then slowly add Hexane (Anti-solvent) until turbidity persists.[1] Cool to induce crystallization.[1]

Reaction Solvent Selection

For nucleophilic aromatic substitution (SNAr) or coupling reactions:

-

Use DMSO or DMF to maximize solubility and reaction rate.[1]

-

Warning: High solubility in these solvents makes product isolation difficult.[1] A water crash-out (adding the reaction mixture to 10x volume of water) is the standard work-up, exploiting the "Insoluble" aqueous profile to precipitate the product [5].[1]

References

-

PubChem. (2024).[1] 4-Bromo-3-methoxybenzonitrile (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]

-

Abbott, S. (n.d.).[1] Hansen Solubility Parameters in Practice. HSPiP. Retrieved from [Link][1]

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1]

Sources

- 1. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 4. downloads.regulations.gov [downloads.regulations.gov]

The Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the synthetic pathways to 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a substituted arylacetonitrile with potential applications in pharmaceutical and materials science. The primary focus of this document is on the most direct and efficient synthetic route: the α-methylation of the readily available precursor, 2-(3-bromo-4-methoxyphenyl)acetonitrile. A detailed, step-by-step protocol for this transformation is provided, including a discussion of the underlying reaction mechanism, critical experimental parameters, and potential challenges. Alternative synthetic strategies, such as the Sandmeyer reaction and Friedel-Crafts type approaches, are also discussed to provide a comprehensive overview of the available methodologies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction: The Significance of α-Arylpropanenitriles

α-Arylpropanenitriles are a class of organic compounds characterized by a nitrile group and a methyl group attached to the same benzylic carbon. This structural motif is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the nitrile group allows for its facile conversion into other functional groups such as carboxylic acids, amides, and amines, making it a versatile synthetic intermediate. The specific target of this guide, 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, incorporates a brominated and methoxy-substituted phenyl ring, offering multiple points for further chemical modification and making it an attractive scaffold for medicinal chemistry and drug discovery programs.

Primary Synthetic Strategy: α-Methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile

The most direct and widely applicable method for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile is the α-methylation of the corresponding arylacetonitrile. This approach leverages the acidity of the α-proton of the nitrile, which can be removed by a suitable base to generate a resonance-stabilized carbanion. This nucleophilic carbanion then reacts with a methylating agent to afford the desired product.

Reaction Mechanism

The α-methylation of an arylacetonitrile proceeds via a two-step mechanism:

-

Deprotonation: A strong base abstracts the acidic proton from the carbon atom alpha to the nitrile group, forming a resonance-stabilized carbanion (a nitrile enolate). The negative charge is delocalized onto the nitrogen atom of the nitrile group, which enhances the stability of the intermediate.[1]

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent in an SN2 reaction, forming the new carbon-carbon bond and yielding the α-methylated product.[1]

Experimental Protocol: α-Methylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a highly effective technique for the alkylation of arylacetonitriles. It facilitates the transfer of the base from an aqueous phase to the organic phase where the reaction occurs, often leading to higher yields, milder reaction conditions, and simpler work-up procedures.[2][3][4]

Materials:

-

2-(3-bromo-4-methoxyphenyl)acetonitrile

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(3-bromo-4-methoxyphenyl)acetonitrile (1.0 eq) and toluene.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 - 0.1 eq).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 - 5.0 eq).

-

Slowly add the methylating agent, methyl iodide (1.1 - 1.5 eq), to the reaction mixture at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

Table 1: Key Parameters for α-Methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile

| Parameter | Recommended Conditions | Rationale/Causality |

| Base | 50% aq. NaOH | A strong, inexpensive base sufficient for deprotonation under PTC conditions. |

| Methylating Agent | Methyl iodide or Dimethyl sulfate | Highly reactive electrophiles for efficient methylation. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates the transfer of hydroxide ions into the organic phase to promote deprotonation.[2][3] |

| Solvent | Toluene | A non-polar aprotic solvent that is inert to the reaction conditions. |

| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

Causality Behind Experimental Choices and Troubleshooting

-

Choice of Base: While stronger bases like lithium diisopropylamide (LDA) or sodium amide can be used for complete deprotonation, they require strictly anhydrous conditions and are more expensive.[5][6] The use of aqueous NaOH with a phase-transfer catalyst offers a more practical and scalable alternative for many applications.[3][4]

-

Over-alkylation: A potential side reaction is the formation of the di-methylated product. This can be minimized by the slow addition of the methylating agent and by using only a slight excess.

-

Hydrolysis of the Nitrile: Prolonged reaction times or excessively high temperatures in the presence of a strong base can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. Monitoring the reaction progress is crucial to avoid this.

Alternative Synthetic Strategies

While α-methylation of the pre-formed arylacetonitrile is the most direct route, other synthetic strategies can be considered, particularly if the starting materials for the primary route are unavailable.

Sandmeyer Reaction

The Sandmeyer reaction provides a classical method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7][8][9][10][11] This route would involve the diazotization of a suitable aniline precursor followed by treatment with a copper(I) cyanide.

Proposed Sandmeyer Route:

-

Starting Material: 3-Bromo-4-methoxy-α-methylbenzylamine.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the corresponding diazonium salt.

-

Cyanation: Treatment of the diazonium salt with copper(I) cyanide (CuCN) to yield 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

While feasible, this route is longer as it requires the synthesis of the specific aniline precursor.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings.[12][13][14][15][16] A hypothetical Friedel-Crafts approach could involve the reaction of 2-bromo-1-methoxybenzene with an electrophilic cyanating agent. However, direct Friedel-Crafts cyanation is challenging. A more plausible, multi-step approach would be a Friedel-Crafts acylation followed by further transformations to introduce the nitrile and the second methyl group. This route is generally less efficient and more complex than the α-methylation strategy.

Visualization of Synthetic Pathways

Primary Synthetic Route: α-Methylation

Caption: α-Methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile.

Alternative Route: Sandmeyer Reaction

Caption: Synthesis via the Sandmeyer Reaction.

Conclusion

The synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile is most efficiently achieved through the α-methylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile. The use of phase-transfer catalysis with sodium hydroxide and a methylating agent provides a robust, scalable, and cost-effective method. While alternative routes such as the Sandmeyer reaction exist, they are generally more circuitous. This guide provides the necessary theoretical and practical framework for the successful laboratory synthesis of this valuable chemical intermediate.

References

- Beller, M., et al. (2011).

- Cravotto, G., et al. (2005). Tetrahedron, 61(43), 10238-10242.

- Schörgenhumer, J., & Waser, M. (2016). Chemical Society Reviews, 45(22), 6325-6342.

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

- Reeves, J. T., et al. (2015). Journal of the American Chemical Society, 137(29), 9481-9488.

- Katritzky, A. R., et al. (2007). The Journal of Organic Chemistry, 72(20), 7643-7646.

- Gallagher, T. (2001). Comprehensive Organic Synthesis II, 4, 507-526.

- Laali, K. K., & Gettwert, V. J. (2001). Journal of Fluorine Chemistry, 107(1), 31-34.

- Röckl, J. L., et al. (2021).

- Zhang, X., et al. (2020). Organic Letters, 22(15), 5945-5950.

- Pucher, R., & Kappe, C. O. (2006). The Journal of Organic Chemistry, 71(16), 6270-6273.

- Xu, G., et al. (2015). Organic Letters, 17(12), 3058-3061.

- Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Organic Reactions, 31, 1-366.

- Makosza, M. (1996). Pure and Applied Chemistry, 68(1), 9-16.

- Rueping, M., & Nachtsheim, B. J. (2010). Beilstein Journal of Organic Chemistry, 6, 6.

-

Chem Help ASAP. (2020). Formation & Reaction of Nitrile Enolates. [Link]

-

PTC Organics, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

-

Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

-

Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

-

PTC Organics, Inc. (n.d.). Chiral Phase-Transfer Catalysis. [Link]

- Danopoulou, M., et al. (2020). The Journal of Organic Chemistry, 85(19), 12514-12524.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

ResearchGate. (n.d.). C-alkylation of benzyl cyanide under controlled PTC assisted.... [Link]

- Xia, C., & Xiao, J. (2017).

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

Organic Chemistry. (2022). Friedel-Crafts Acylation of Anisole. [Link]

-

Organic Chemistry Lab. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2. [Link]

-

New Era. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence. [Link]

-

PTC Organics, Inc. (n.d.). PTC Cyanation. [Link]

- Putta, R. R., et al. (2022). The Journal of Organic Chemistry, 87(24), 16565-16575.

- Danopoulou, M., et al. (2020). The Journal of Organic Chemistry, 85(19), 12514-12524.

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. [Link]

- Taber, D. F., & Kong, S. (1997). The Journal of Organic Chemistry, 62(24), 8575-8576.

Sources

- 1. youtube.com [youtube.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. phasetransfer.com [phasetransfer.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jove.com [jove.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

spectroscopic data NMR IR for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering insights into the structural elucidation of this molecule. The protocols and interpretations provided herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is paramount in research and development. Spectroscopic techniques such as NMR and IR provide a non-destructive means to elucidate the molecular structure and confirm the identity of a compound. For 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, these techniques are indispensable for verifying the presence and connectivity of the key functional groups: the substituted aromatic ring, the nitrile group, the quaternary carbon, and the methyl and methoxy groups.

Caption: Molecular Structure of the Analyte.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile in a standard deuterated solvent like CDCl₃ is detailed below.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.7 | s | 6H | -C(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring.[1][2][3] The downfield shifts are characteristic of protons attached to an aromatic system.[4] The bromine and methoxy substituents influence the precise chemical shifts of these aromatic protons.[1][5]

-

The proton ortho to the bromo group and meta to the methoxy group is anticipated to be the most deshielded, appearing as a doublet around 7.6 ppm.

-

The proton ortho to the nitrile-bearing carbon and meta to the bromine will likely appear as a doublet of doublets around 7.3 ppm due to coupling with two different neighboring protons.

-

The proton ortho to the methoxy group and meta to the nitrile-bearing carbon is expected to be the most shielded among the aromatic protons, appearing as a doublet around 6.9 ppm.

A sharp singlet with an integration of three protons at approximately 3.9 ppm is characteristic of the methoxy (-OCH₃) group protons.[6] The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to appear as a single, sharp singlet around 1.7 ppm, as they have no adjacent protons to couple with.[1]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C-O |

| ~135 | Ar-C-Br |

| ~133 | Ar-C |

| ~128 | Ar-C |

| ~122 | -C≡N |

| ~112 | Ar-C |

| ~110 | Ar-C |

| ~56 | -OCH₃ |

| ~40 | -C(CH₃)₂ |

| ~28 | -C(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

-

The aromatic carbons are expected to resonate in the range of 110-160 ppm.[7][8] The carbon attached to the electronegative oxygen of the methoxy group will be the most downfield shifted aromatic carbon.[8] The carbon bearing the bromine atom will also have a characteristic chemical shift.[7]

-

The nitrile carbon typically appears in the range of 115-125 ppm.[7][9][10]

-

The quaternary carbon atom attached to the two methyl groups and the aromatic ring is expected around 40 ppm.

-

The methoxy carbon will show a signal around 56 ppm.[6]

-

The two equivalent methyl carbons will give a single peak in the upfield region, around 28 ppm.[8]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2240-2220 | Sharp, Medium | C≡N Stretch[11][12][13][14] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch (Asymmetric)[12] |

| ~1040 | Medium | Aryl-O Stretch (Symmetric)[12] |

| ~800-600 | Strong | C-Br Stretch |

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups.

-

A sharp, medium-intensity peak in the region of 2240-2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[11][12][13][14]

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1600 and 1500 cm⁻¹.[15]

-

The methoxy group will be identified by the strong asymmetric and symmetric C-O stretching bands.[12]

-

Aliphatic C-H stretching from the methyl groups will be observed below 3000 cm⁻¹.[15]

-

A strong absorption in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Br stretching vibration.[16]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film by dissolving the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Caption: A typical workflow for spectroscopic analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers and scientists involved in the synthesis and analysis of this and related compounds. The detailed protocols outlined ensure that reliable and reproducible data can be obtained for accurate structural verification.

References

-

IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]

-

Infrared spectroscopy correlation table - Wikipedia. [Link]

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. [Link]

-

N.M.R CHEMICAL SHIFTS C-13 | PPTX. [Link]

-

13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. [Link]

-

Supplementary Information - Beilstein Journals. [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

Interpreting Infrared Spectra - Specac Ltd. [Link]

-

Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. [Link]

-

Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - MDPI. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

- CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)

-

(PDF) Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - ResearchGate. [Link]

-

2-(4-bromo-3-methoxyphenyl)-2-methylpropanenitrile - C11H12BrNO | CSSB00021543211. [Link]

-

2-[2-bromo-1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-enylidene]malononitrile. [Link]

-

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem. [Link]

-

2-(2-Bromo-4-methoxyphenyl)propanenitrile | C10H10BrNO | CID 131587484 - PubChem. [Link]

-

(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. [Link]

-

infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure - Beilstein Journals. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. [Link]

-

3-Bromo-4-methoxyphenylacetonitrile - the NIST WebBook. [Link]

-

Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. srd.nist.gov [srd.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N.M.R CHEMICAL SHIFTS C-13 | PPTX [slideshare.net]

- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

thermal stability and melting point of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Technical Guide: Thermal Stability and Melting Point Characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Executive Summary

This technical guide provides a comprehensive framework for the thermal characterization of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (CAS 628311-33-1). As a specialized intermediate—likely utilized in the synthesis of pharmaceutical agents targeting androgen receptors or kinase pathways—its thermal properties are critical for process safety, purification (crystallization), and solid-state handling.

While specific public domain melting point (MP) data for this gem-dimethyl analog is proprietary or sparse, this guide reconstructs its expected thermal profile based on structural analogs (specifically the precursor 3-bromo-4-methoxyphenylacetonitrile ) and provides rigorous, self-validating experimental protocols for precise determination.

Chemical Identity & Structural Context

The compound is a gem-dimethyl derivative of an aryl acetonitrile. The introduction of two methyl groups at the

Compound Specifications

| Property | Detail |

| Chemical Name | 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile |

| CAS Number | 628311-33-1 |

| Molecular Formula | C |

| Molecular Weight | 254.12 g/mol |

| Structural Features | 3-Bromo, 4-Methoxy substitution on phenyl ring; sterically hindered nitrile. |

| Key Precursor | 3-Bromo-4-methoxyphenylacetonitrile (CAS 772-59-8) |

Predicted Thermal Properties vs. Precursor

The thermal behavior of the target compound can be estimated by analyzing the structural shift from its precursor.

| Compound | Structure | Melting Point (Lit.)[1] | Thermal Trend Analysis |

| Precursor | Ar-CH | 50–53 °C [1] | Planar, stacks well in crystal lattice. |

| Target | Ar-C(CH | Experimental | The gem-dimethyl effect typically increases molecular symmetry (globular shape), which can raise MP. However, steric bulk may disrupt planar stacking. Expectation: Low-melting solid (40–70 °C) or viscous oil if impurities are present. |

Technical Insight: The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) often stabilizes the folded conformations but can lower the melting point if the methyl groups prevent tight

-stacking of the aromatic rings. Given the precursor melts at ~50°C, the target is likely a low-melting solid that requires careful handling to avoid oiling out during crystallization.

Thermal Stability Profile

Thermal stability is governed by the bond dissociation energy of the weakest links: the C-Br bond and the aliphatic C-CN bond.

Decomposition Pathways

-

Nitrile Elimination: At high temperatures (>250°C), oxidative decyanation can occur.

-

Debromination: The aryl bromide is relatively stable but susceptible to homolytic cleavage above 300°C or in the presence of radical initiators.

-

Ether Cleavage: The methoxy group is stable up to ~200-250°C but may undergo demethylation under strongly acidic thermal conditions.

Process Safety Implications

-

TGA Onset: Expect <1% weight loss up to 150°C (unless solvent is trapped). Decomposition onset (

) is likely >220°C . -

Exothermicity: Nitriles are generally stable, but the synthesis involves methylation with strong bases (NaH, MeI). Residual energetic reagents are the primary thermal hazard, not the pure compound itself.

Experimental Characterization Protocols

To establish the definitive MP and stability profile, the following self-validating workflows must be executed.

Differential Scanning Calorimetry (DSC) Protocol

-

Objective: Determine precise melting point (

) and heat of fusion ( -

Instrument: TA Instruments Q2000 or equivalent.

-

Standard: ASTM E794.

Workflow:

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

-

Equilibration: Equilibrate at 0°C.

-

Ramp 1: Heat at 10°C/min to 150°C (to observe melt).

-

Cool: Cool at 10°C/min to 0°C (to observe crystallization,

). -

Ramp 2: Heat at 10°C/min to 250°C (to confirm

and check for decomposition onset).

Validation Criteria: The melting endotherm should be sharp. A broad peak (>2°C width) indicates impurities (likely mono-methylated byproduct).

Thermogravimetric Analysis (TGA) Protocol

-

Objective: Distinguish between volatile loss (solvents) and degradation.

-

Standard: ASTM E1131.

Workflow:

-

Sample: 10–20 mg in a platinum or ceramic crucible.

-

Gas: Nitrogen purge (50 mL/min).

-

Ramp: Heat from Ambient to 600°C at 10°C/min.

-

Analysis:

-

Weight loss < 150°C = Solvents/Moisture.

-

Weight loss > 200°C = Degradation.

-

Synthesis & Impurity Impact Visualization

The thermal properties are heavily influenced by the synthesis pathway. The methylation of the precursor is the defining step.

Figure 1: Synthesis pathway highlighting the mono-methyl impurity, which acts as a eutectic impurity, significantly broadening and lowering the observed melting point.

Critical Workflow: Thermal Risk Assessment

Before scaling up, the following logic gate must be applied to the thermal data.

Figure 2: Thermal risk assessment logic flow. Any exotherm below 200°C triggers a stop for ARC analysis.

References

-

Sigma-Aldrich. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetonitrile Product Specification. Retrieved from (Catalog No. 772-59-8).

-

Thermo Scientific Chemicals. (n.d.). 3-Bromo-4-methoxyphenylacetonitrile, 99%. Retrieved from .

- ASTM International. (2021). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA.

-

Key Organics. (n.d.). 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (Product CT-0048). Retrieved from .

Disclaimer: This guide assumes the compound is handled in a research setting. Always consult the specific Safety Data Sheet (SDS) from the supplier (e.g., Key Organics) before handling.

Sources

Reactivity Profile & Chemoselective Transformations of Bromo-Methoxy-Benzonitriles

Executive Summary

The Bromo-Methoxy-Benzonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery and CNS-active agents. Its utility stems from the orthogonal reactivity of its three functional handles:

-

Bromine (-Br): A portal for metal-catalyzed cross-coupling (C-C bond formation) or lithium-halogen exchange.

-

Nitrile (-CN): A versatile electrophile for heterocycle construction (e.g., tetrazoles), hydrolysis to amides/acids, or reduction to amines.

-

Methoxy (-OMe): An electron-donating group (EDG) that modulates the electronic density of the ring and directs ortho-lithiation.

This guide provides a high-level technical analysis of how to manipulate these groups selectively. It addresses the competitive landscape between Nucleophilic Aromatic Substitution (SNAr) , Metal-Halogen Exchange , and Pd-catalyzed coupling , providing validated protocols to navigate these pathways without cross-reactivity.

Electronic & Steric Landscape

Understanding the "Push-Pull" dynamics is prerequisite to successful synthesis.

The Hammett Interaction

-

The "Push": The -OMe group is a strong resonance donor (

). It increases electron density in the ring, generally deactivating the system toward nucleophilic attack, unless the nucleophile attacks meta to the methoxy group. -

The "Pull": The -CN group is a strong electron-withdrawing group (EWG) via both induction and resonance (

). It dramatically lowers the energy of the LUMO, activating the ring for nucleophilic attack. -

The Pivot (Bromine): The reactivity of the C-Br bond is dictated by its position relative to the -CN group.

Reactivity Hierarchy

-

SNAr Susceptibility: If -Br is ortho or para to -CN, the C-Br bond is highly labile to nucleophilic displacement. The -OMe group will temper this reactivity if positioned ortho/para to the Br (due to donation), but will not stop it.

-

Oxidative Addition (Pd): The C-Br bond readily undergoes oxidative addition with Pd(0). This is generally faster than SNAr under neutral conditions but slower than Lithium-Halogen exchange at low temperatures.

Chemoselective Transformations

Workflow A: C-C Bond Formation (Preserving the Nitrile)

Challenge: Standard Suzuki conditions (aqueous base, heat) can partially hydrolyze the nitrile to a primary amide. Solution: Use anhydrous bases or mild carbonate systems with active phosphine ligands to lower the required temperature.

-

Ligand Choice: For sterically hindered substrates (e.g., -Br ortho to -OMe), use Buchwald ligands like SPhos or XPhos . These facilitate oxidative addition even in electron-rich, crowded environments.

Workflow B: Nucleophilic Displacement (SNAr)

Challenge: The -OMe group can deactivate the ring. Mechanism: The reaction proceeds via a Meisenheimer Complex .[1] The -CN group stabilizes the anionic intermediate by delocalizing the negative charge. Critical Insight: If the -Br is meta to the -CN, SNAr will likely fail or require forcing conditions (e.g., microwave irradiation, NMP solvent) that may degrade the molecule.

Workflow C: Organometallic Modulation (The "Turbo" Switch)

Challenge: Reacting the -Br with magnesium or lithium without attacking the -CN (which is susceptible to nucleophilic addition by Grignards/Lithio species).

Solution: Knochel’s Turbo Grignard (

-

Protocol: At -20°C to 0°C, this reagent performs a fast Br

MgCl exchange. The resulting arylmagnesium species is stabilized by the LiCl salt and is less nucleophilic than a standard Grignard, allowing it to tolerate the nitrile group at low temperatures long enough to be trapped by an external electrophile (e.g., an aldehyde).

Decision Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

Figure 1: Chemoselective divergence. Note that SNAr is conditional on the regiochemical relationship between Br and CN.

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling

Preserves the Nitrile group; tolerates ortho-Methoxy steric hindrance.

Reagents:

-

Substrate: Bromo-methoxy-benzonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: K2CO3 (2.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (anhydrous)

Methodology:

-

Charge a reaction vial with the substrate, boronic acid, K2CO3, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (x3).

-

Add anhydrous 1,4-Dioxane via syringe. Note: Avoid water to prevent nitrile hydrolysis.

-

Heat to 80°C for 4–12 hours. Monitor by LCMS.

-

Workup: Filter through a Celite pad, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Protocol 2: SNAr Displacement with Amines

Requires Br to be ortho or para to CN.

Reagents:

-

Substrate: Bromo-methoxy-benzonitrile (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.5 equiv)

-

Base: DIPEA (2.0 equiv) or Cs2CO3 (for weaker nucleophiles)

-

Solvent: DMSO or NMP (Polar aprotic is essential)

Methodology:

-

Dissolve substrate in DMSO (0.5 M concentration).

-

Add the amine and base.

-

Heat to 100°C. Caution: If the methoxy group is ortho to the bromine, steric hindrance may require higher temperatures (120°C) or microwave irradiation.

-

Self-Validating Step: Monitor the disappearance of the characteristic aryl bromide isotope pattern (1:1 doublet) in LCMS.

-

Workup: Dilute with water (precipitate often forms). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Protocol 3: Turbo-Grignard Exchange

Functionalizes the Br position without touching the Nitrile.

Reagents:

-

Substrate: Bromo-methoxy-benzonitrile (1.0 equiv)

-

Reagent:

(1.1 equiv, 1.3M in THF) -

Electrophile: Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF

Methodology:

-

Dissolve substrate in dry THF under Argon; cool to -20°C.

-

Add

dropwise. Stir for 30 mins at -20°C. -

Control Point: Do not let the temperature rise above 0°C, or the Grignard may attack the nitrile (forming a ketone after workup).

-

Add the electrophile (Benzaldehyde) dropwise.

-

Warm to room temperature over 1 hour.

-

Quench with sat. NH4Cl solution.

Quantitative Data Summary

The following table summarizes the expected reactivity trends based on the relative positioning of the functional groups.

| Regiochemistry (Br relative to...) | SNAr Reactivity | Pd-Coupling Efficiency | Li-Hal Exchange Selectivity |

| CN (ortho) | High (Activated) | High | High (Chelation possible) |

| CN (meta) | Low (Deactivated) | High | High |

| CN (para) | High (Activated) | High | High |

| OMe (ortho) | Moderate (Steric hindrance) | Moderate (Requires active ligands) | Complex (Ortholithiation vs Exchange competition) |

| OMe (meta) | High | High | High |

References

-

Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2]

-

Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

-

Roh, Y., et al. "Pd-Catalyzed Selective Cross-Coupling of Bromo-Chloro-Arenes." Organic Letters, 2019.[3] (Illustrating ligand control in halogenated systems).

-

Schlosser, M. "Organometallics in Synthesis: A Manual." (Reference for Ortholithiation vs Halogen Dance).

Sources

A Technical Guide to 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile: A Key Intermediate in Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth analysis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, a specialized organic molecule whose primary value in the pharmaceutical industry lies in its role as a sophisticated intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). While not an active therapeutic agent itself, its unique structural features make it a critical building block. This document details its physicochemical properties, outlines a robust synthetic pathway, presents rigorous analytical methodologies for quality control, and demonstrates its application in the synthesis of a model API. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced intermediates in pharmaceutical manufacturing.

Introduction and Strategic Importance

In the landscape of pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The choice of starting materials and intermediates directly impacts yield, purity, cost, and the overall feasibility of manufacturing an API. 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile emerges as a compound of significant interest not for its inherent biological activity, but for its strategic utility as a precursor.

The molecule incorporates several key features:

-

A nitrile group , which is a versatile functional group that can be hydrolyzed to a carboxylic acid—a common moiety in many drug classes, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

-

A gem-dimethyl group alpha to the nitrile, which can be a crucial structural element in the final API.

-

A brominated methoxyphenyl ring , providing a site for further chemical modification, such as cross-coupling reactions, or serving as a core component of the final drug's pharmacophore.

This guide will explore the synthesis and potential applications of this intermediate, with a focus on its role in constructing complex pharmaceutical molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in a multi-step synthesis.

Structural and Chemical Data

| Property | Value | Source |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile | N/A |

| Molecular Formula | C₁₁H₁₂BrNO | Calculated |

| Molecular Weight | 254.12 g/mol | Calculated |

| CAS Number | 628311-33-1 | [1] |

| Physical Form | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. Low solubility in water. | Inferred |

Note: Due to the limited public data on this specific molecule, some properties are inferred from structurally similar compounds such as 2-(3-Bromo-4-methoxyphenyl)acetonitrile and other arylpropanenitriles.

Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

The synthesis of the title compound can be logically approached via a two-step process starting from a more readily available precursor, 3-bromo-4-methoxyphenylacetonitrile. This strategy involves the formation of the arylacetonitrile core followed by alpha-methylation.

Synthetic Workflow Overview

Caption: Proposed synthetic pathway for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methoxyphenylacetonitrile

This initial step follows a standard nucleophilic substitution reaction, a common method for preparing arylacetonitriles.[2]

-

Materials: 3-Bromo-4-methoxybenzyl bromide, Sodium Cyanide (NaCN), Ethanol, Water.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 3-bromo-4-methoxybenzyl bromide (1.0 eq) in a 4:1 (v/v) mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

-

Carefully add sodium cyanide (1.2 eq). Caution: Sodium cyanide is extremely toxic and must be handled with appropriate personal protective equipment (PPE).

-

Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and perform a liquid-liquid extraction using ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 3-bromo-4-methoxyphenylacetonitrile.

-

Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Step 2: Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

This step involves a sequential alkylation of the carbon alpha to the nitrile group.

-

Materials: 3-Bromo-4-methoxyphenylacetonitrile, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-bromo-4-methoxyphenylacetonitrile (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0°C to allow for the formation of the carbanion.

-

Add methyl iodide (2.5 eq) dropwise to the reaction mixture. Caution: Methyl iodide is a potent alkylating agent and is toxic.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-methylated intermediate.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

-

Analytical Quality Control

Ensuring the purity and identity of a pharmaceutical intermediate is a critical step that directly impacts the quality of the final API.[3] A multi-faceted approach to analytical testing is recommended.

Purity Assessment Workflow

Caption: A comprehensive analytical workflow for quality control of the intermediate.

Recommended Analytical Methods

| Method | Purpose | Key Parameters | Reference Protocol |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities. | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetection: UV at 225 nmFlow Rate: 1.0 mL/min | [3] |

| Gas Chromatography (GC-FID) | Detect volatile impurities and residual solvents. | Column: DB-5 or equivalentInjector Temp: 250°CDetector Temp: 300°CCarrier Gas: Helium | [3] |

| Quantitative NMR (qNMR) | Determine absolute purity without a reference standard. | Solvent: CDCl₃ or DMSO-d₆Internal Standard: Maleic acid or similarSpectrometer: 400 MHz or higher | [3] |

| Mass Spectrometry (MS) | Confirm molecular weight. | Ionization: Electrospray (ESI) or APCI | Standard Practice |

| Infrared Spectroscopy (FTIR) | Confirm functional groups (e.g., C≡N stretch). | KBr pellet or thin film | Standard Practice |

Application in API Synthesis: A Prophetic Example

The primary pharmaceutical application of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile is as a precursor to profen-class NSAIDs. The hydrolysis of the nitrile to a carboxylic acid is a key transformation.

Conversion to a Carboxylic Acid API Precursor

This reaction demonstrates the utility of the nitrile group as a masked carboxylate.

Caption: Hydrolysis of the nitrile intermediate to a carboxylic acid.

Prophetic Synthesis Protocol

This protocol is adapted from general procedures for the hydrolysis of sterically hindered nitriles to carboxylic acids, a common final step in the synthesis of drugs like Ketoprofen.[4][5]

-

Materials: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile, 80% Sulfuric Acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask, add 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (1.0 eq).

-

Carefully add 80% aqueous sulfuric acid (2.0 eq).

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

A precipitate of the carboxylic acid product should form. If not, adjust the pH to be acidic (pH 3-4) with a suitable acid.

-

Stir the mixture at a low temperature (e.g., 7°C) for 1 hour to complete precipitation.[4]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water.

-

Dry the solid under vacuum to yield 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid.

-

The resulting acid can then undergo further reactions, such as Suzuki or Heck coupling at the bromine position, to generate a final, more complex API.

-

Conclusion and Future Outlook

2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile represents a valuable, albeit specialized, intermediate in pharmaceutical synthesis. Its true potential is realized when incorporated into a broader synthetic strategy, where its nitrile and bromo- functionalities can be sequentially or orthogonally manipulated to build molecular complexity. The synthetic and analytical protocols outlined in this guide provide a robust framework for the production and quality control of this intermediate. As the demand for more complex and structurally diverse APIs continues to grow, the strategic use of such advanced building blocks will become increasingly critical to the efficiency and innovation of the drug development pipeline.

References

-

PubChem. (n.d.). 2-(2-Bromo-4-methoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from a non-public URL.[6]

-

BLDpharm. (n.d.). 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanenitrile. Retrieved from a non-public URL.[1]

-

PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from a non-public URL.[7]

-

Sigma-Aldrich. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetonitrile. Retrieved from a non-public URL.

-

Chemspace. (n.d.). 2-(4-bromo-3-methoxyphenyl)-2-methylpropanenitrile. Retrieved from a non-public URL.[8]

-

Google Patents. (n.d.). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Retrieved from a non-public URL.[9]

-

BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from a non-public URL.[3]

-

BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from a non-public URL.[2]

-

ChemicalBook. (n.d.). Ketoprofen synthesis. Retrieved from a non-public URL.[4]

-

MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from a non-public URL.[10]

-

Thermo Scientific Chemicals. (n.d.). 3-Bromo-4-methoxyphenylacetonitrile, 99%. Retrieved from a non-public URL.[11]

-

Google Patents. (n.d.). Process for preparing ketoprofen. Retrieved from a non-public URL.[12]

-

ResearchGate. (2025). Transition-metal catalyzed synthesis of Ketoprofen. Retrieved from a non-public URL.[13]

-

Google Patents. (n.d.). Synthesis method of ketoprofen. Retrieved from a non-public URL.[5]

-

ResearchGate. (2025). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Retrieved from a non-public URL.[14]

Sources

- 1. 628311-33-1|2-(3-Bromo-4-methoxyphenyl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 5. CN101759556A - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 6. 2-(2-Bromo-4-methoxyphenyl)propanenitrile | C10H10BrNO | CID 131587484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-bromo-3-methoxyphenyl)-2-methylpropanenitrile - C11H12BrNO | CSSB00021543211 [chem-space.com]

- 9. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. L09840.04 [thermofisher.com]

- 12. EP0309009A1 - Process for preparing ketoprofen - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile (Target Molecule). This compound is a critical building block in medicinal chemistry, often utilized as a precursor for androgen receptor antagonists and other pharmacophores requiring a metabolically stable gem-dimethyl linker.

The protocol prioritizes regiochemical integrity by utilizing a pre-functionalized aryl bromide scaffold, avoiding the ambiguity of late-stage electrophilic aromatic substitution. The method features a high-yielding gem-dimethylation of an arylacetonitrile precursor using sodium hydride (NaH) and methyl iodide (MeI), optimized for minimal mono-methylated impurity formation.

Structural Analysis & Retrosynthesis

The target molecule features a sterically hindered nitrile group adjacent to an electron-rich aromatic ring. The gem-dimethyl group serves as a "conformational lock" and blocks metabolic oxidation at the benzylic position.

Retrosynthetic Logic

The most reliable disconnection is at the benzylic carbon-carbon bonds introduced via double alkylation. Attempting to introduce the bromine atom after installing the gem-dimethyl group is discouraged due to potential steric directing effects that may favor the position meta to the bulky nitrile group or lead to over-bromination.

Strategic Pathway:

-

Target: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile.[1][2]

-

Precursor 1: 2-(3-bromo-4-methoxyphenyl)acetonitrile (Commercially available or synthesized via cyanation).

-

Precursor 2: 3-bromo-4-methoxybenzyl bromide (If starting from upstream raw materials).

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic logic flow from benzyl bromide to final gem-dimethyl nitrile.

Experimental Protocols

Protocol A: Synthesis of Precursor (Cyanation)

Use this module if 2-(3-bromo-4-methoxyphenyl)acetonitrile is not purchased commercially.

Objective: Convert 3-bromo-4-methoxybenzyl bromide to the corresponding acetonitrile.

Reagents:

-

3-Bromo-4-methoxybenzyl bromide (1.0 eq)

-

Sodium Cyanide (NaCN) (1.5 eq) [DANGER: HIGHLY TOXIC]

-

Ethanol (EtOH) / Water (4:1 ratio)[3]

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a scrubber (bleach trap for potential HCN), dissolve 3-bromo-4-methoxybenzyl bromide in EtOH.

-

Addition: Dissolve NaCN in the minimum amount of water and add dropwise to the stirring organic solution.

-

Reaction: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove EtOH.[3][4] Dilute residue with water and extract with Ethyl Acetate (3x).[3][4]

-

Wash: Wash combined organics with saturated NaHCO3, then brine. Dry over MgSO4.[3][4]

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Gem-Dimethylation (Core Synthesis)

This is the critical step for generating CAS 628311-33-1.

Mechanism: The benzylic protons are acidic (pKa ~21). Strong base generates the carbanion, which attacks the methyl iodide. This repeats rapidly for the second methylation. The gem-dimethyl product lacks acidic protons, preventing over-alkylation.

Reagents:

-

Substrate: 2-(3-bromo-4-methoxyphenyl)acetonitrile (1.0 eq, ~226.07 g/mol )

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (3.0 eq) [CARCINOGEN]

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Preparation of Base (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask under Nitrogen or Argon flow.

-

Add NaH (2.5 eq). Wash twice with anhydrous hexane to remove mineral oil if high purity is required (optional for >1g scale).

-

Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).

-

Cool the suspension to 0°C using an ice bath.

-

-

Substrate Addition:

-

Dissolve 2-(3-bromo-4-methoxyphenyl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the NaH suspension over 20 minutes.

-

Observation: Evolution of H2 gas will occur. The solution usually turns yellow/orange (formation of benzylic anion).

-

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add Methyl Iodide (MeI) (3.0 eq) dropwise via syringe. Caution: Exothermic reaction.

-

Allow the reaction to warm slowly to Room Temperature (25°C) .

-

Stir for 3–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (lower Rf) should disappear. The mono-methyl intermediate is transient and rarely observed if excess base is used.

-

-

Quench & Workup:

-

Cool back to 0°C.

-

Carefully quench with saturated aqueous Ammonium Chloride (NH4Cl) solution.

-

Dilute with water and extract with Diethyl Ether or Ethyl Acetate (3x).

-

Wash the organic layer copiously with water (to remove DMF) and then brine.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often a solid or viscous oil.

-

Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (95:5 to 90:10).

-

Recrystallization: If solid, recrystallize from Hexane or Methanol/Water.

-

Analytical Validation

Successful synthesis must be validated against the following expected data.

| Analytical Method | Expected Signal / Feature | Interpretation |

| 1H NMR (CDCl3) | Gem-dimethyl group . Singlet confirms equivalence (no chiral center). | |

| 1H NMR (CDCl3) | Methoxy group . | |

| 1H NMR (CDCl3) | Aromatic protons . Pattern consistent with 1,3,4-substitution.[5] | |

| 13C NMR | Nitrile carbon. | |

| 13C NMR | Methyl carbons of the gem-dimethyl group. | |

| Mass Spec (ESI) | M+ and [M+2]+ (1:1 ratio) | Bromine Isotope Pattern . Confirms presence of Br. |

Safety & Handling

-